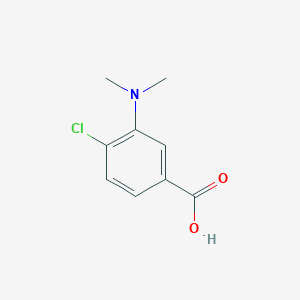

4-Chloro-3-(dimethylamino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57489-56-2 |

|---|---|

Molecular Formula |

C9H10ClNO2 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

4-chloro-3-(dimethylamino)benzoic acid |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |

InChI Key |

QBMQJXSQBCYAOS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 4 Chloro 3 Dimethylamino Benzoic Acid

Established Synthetic Pathways and Precursors

Traditional synthetic routes to 4-Chloro-3-(dimethylamino)benzoic acid often rely on multi-step sequences starting from readily available precursors. These methods typically involve the strategic introduction of the chloro and amino functionalities onto a benzoic acid scaffold.

A primary strategy for synthesizing substituted benzoic acids involves a sequence of halogenation and amination reactions. A plausible and established pathway to the target molecule could begin with a precursor that already contains some of the required functional groups in the correct orientation.

One potential precursor is 3-Amino-4-chlorobenzoic acid . chemicalbook.comsigmaaldrich.cnnist.gov This compound features the chloro and amino groups in the desired 1,2,4-substitution pattern relative to the carboxyl group. The synthesis of the final product from this intermediate would require the exhaustive methylation of the primary amino group. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), is a classic method for the N,N-dimethylation of primary amines and represents a viable route.

Alternatively, a nucleophilic aromatic substitution (SNAr) approach can be employed. This pathway would likely start with a dihalogenated precursor, such as 3,4-Dichlorobenzoic acid . In this scenario, the carbon at the C-3 position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. masterorganicchemistry.comlibretexts.org Reaction with dimethylamine (B145610) would lead to the selective displacement of the chlorine atom at the 3-position. The reactivity in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring that can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orgnumberanalytics.com The carboxylic acid group, being electron-withdrawing, facilitates this reaction, making the substitution of one of the chlorine atoms by dimethylamine feasible.

This approach considers pathways where the carboxylic acid group is either introduced at a late stage or its presence directs the preceding synthetic steps. The electron-withdrawing nature of the carboxyl group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. libretexts.org

A synthetic sequence could start from 3-aminobenzoic acid . Chlorination of this precursor would be directed by both the activating amino group (ortho-, para-directing) and the deactivating carboxyl group (meta-directing). The outcome of such a reaction would depend heavily on the specific reaction conditions.

Another route involves the functionalization of a precursor that is later converted to the carboxylic acid. For example, one could start with 3,4-dichlorotoluene . Nitration, followed by nucleophilic substitution of the C-3 chlorine with dimethylamine, reduction of the nitro group to an amine, a Sandmeyer reaction to introduce a cyano group, and subsequent hydrolysis would yield the desired product. However, this route is considerably longer and more complex than those starting with an existing benzoic acid derivative. The functionalization is guided at each step by the directing effects of the substituents present on the ring.

Development of Novel Synthetic Approaches

Modern organic synthesis focuses on developing more efficient, selective, and sustainable methods. For this compound, this involves the use of catalytic systems and the application of green chemistry principles.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple aryl halides with amines. wikipedia.orglibretexts.org This method could be applied to synthesize the target compound from a precursor like 3-Bromo-4-chlorobenzoic acid and dimethylamine. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org This catalytic approach often proceeds under milder conditions and with higher functional group tolerance than traditional SNAr reactions. libretexts.orgorganic-chemistry.org

Another powerful catalytic method is the Ullmann condensation , which typically uses a copper catalyst to facilitate the coupling of aryl halides with nucleophiles. nih.govnih.gov This reaction could be employed to couple 3,4-Dichlorobenzoic acid with dimethylamine. Copper-catalyzed aminations have been shown to be highly chemo- and regioselective, particularly with ortho-halobenzoic acids, where the carboxylate group can act as an accelerating ligand. nih.govnih.govresearchgate.net

A more advanced, though challenging, approach would be the direct C-H amination of 4-chlorobenzoic acid . This strategy aims to directly functionalize a C-H bond without the need for a pre-installed leaving group like a halide. acs.org Catalysts based on rhodium or cobalt have been developed for such transformations, offering a highly atom-economical route to the desired product. acs.orgacs.org

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com

Key aspects of a greener synthesis include:

Solvent Selection : Replacing traditional volatile organic compounds (VOCs) with more benign alternatives. For instance, in SNAr reactions, exploring the use of water, ionic liquids, or high-temperature water could be a greener alternative to solvents like DMF or DMSO. rsc.orgbrazilianjournals.com.br

Catalysis : Utilizing catalytic methods, such as the Buchwald-Hartwig or Ullmann reactions, is inherently greener than using stoichiometric reagents. Catalysts reduce waste and often allow for reactions under milder conditions. wjpmr.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H amination represents an ideal in this regard, as it avoids the use of leaving groups that end up as waste. acs.org

Energy Efficiency : Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

For example, a greener synthesis of benzoic acid derivatives can be achieved through selenium-catalyzed oxidation of aldehydes in water, avoiding harsher oxidants. mdpi.com Adopting such principles can lead to more sustainable and economically viable production processes. brazilianjournals.com.br

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and reaction times. For a key step, such as the nucleophilic aromatic substitution of 3,4-Dichlorobenzoic acid with dimethylamine, several parameters can be systematically varied. researchgate.net

These parameters include:

Solvent : The polarity and aprotic/protic nature of the solvent can dramatically influence the rate of SNAr reactions. Polar aprotic solvents like THF, DMF, or DMSO are often effective. researchgate.net

Base : A base is typically required to neutralize the HCl generated during the substitution. The choice of base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) can impact the reaction rate and side product formation.

Temperature : Higher temperatures generally increase the reaction rate, but can also lead to decomposition or unwanted side reactions.

Concentration : The concentration of reactants can affect the reaction kinetics.

The following table illustrates a hypothetical optimization study for the amination of 3,4-Dichlorobenzoic acid.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 100 | 24 | 55 |

| 2 | DMSO | K₂CO₃ | 100 | 24 | 62 |

| 3 | THF | K₂CO₃ | 100 | 24 | 45 |

| 4 | DMSO | Cs₂CO₃ | 100 | 18 | 75 |

| 5 | DMSO | K₂CO₃ | 120 | 12 | 71 |

| 6 | DMSO | Cs₂CO₃ | 120 | 12 | 83 |

This table is for illustrative purposes only and represents a potential optimization pathway based on established chemical principles.

Through systematic optimization of these parameters, a robust and high-yielding process for the synthesis of this compound can be developed, making the compound more accessible for further research and application.

Temperature and Solvent Effects on Reaction Efficacy

The efficiency of the synthesis of this compound is significantly influenced by reaction parameters, particularly temperature and the choice of solvent. These factors can affect reaction rates, yields, and the purity of the final product.

Temperature:

In the reduction of the nitro group, temperature control is crucial. Catalytic hydrogenations are often carried out at room temperature, though gentle warming may be applied to increase the reaction rate. However, excessive temperatures should be avoided to minimize side reactions. For the reductive amination step, the temperature needs to be carefully managed. The initial reaction with formaldehyde is typically performed at a low temperature (e.g., 0-10 °C) to control the exothermic reaction, followed by a gradual increase to room temperature or gentle heating to drive the reaction to completion. For instance, in the synthesis of related aminobenzoic acids, reactions are often maintained at specific temperatures to ensure high yields.

Solvent Effects:

The choice of solvent is critical in both synthetic steps. For the reduction of the nitro group, polar solvents such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) are commonly used as they can dissolve the starting material and are compatible with catalytic hydrogenation. In the case of reductive amination, the solvent must be able to dissolve the 3-amino-4-chlorobenzoic acid and be compatible with the reducing agent. Alcohols like methanol or ethanol are often suitable choices. The solubility of benzoic acid and its derivatives is known to be dependent on the solvent composition and temperature, which in turn affects the reaction kinetics. rsc.org

The following table summarizes the potential effects of different solvents on the key reaction steps:

| Reaction Step | Solvent | Potential Effects on Efficacy |

| Nitro Group Reduction | Ethanol, Methanol | Good solubility for reactants, compatible with Pd/C catalyst. |

| Ethyl Acetate | Good solubility, easy to remove post-reaction. | |

| Reductive Amination | Methanol, Ethanol | Good solubility for the amine and compatible with borohydride (B1222165) reducing agents. |

| Water (with pH adjustment) | Can be used, especially in Eschweiler-Clarke type reactions with formic acid. |

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates effective purification to remove unreacted starting materials, intermediates, and by-products. The primary methods for purification are recrystallization and column chromatography.

Recrystallization:

Recrystallization is a widely used technique for purifying solid organic compounds. famu.eduma.edu The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For benzoic acid derivatives, common recrystallization solvents include water, ethanol, methanol, or mixtures of these. For instance, 4-chloro-3-nitrobenzoic acid can be recrystallized from a mixture of ethanol and water. guidechem.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Impurities remain dissolved in the mother liquor.

The following interactive table provides a guide to selecting a recrystallization solvent for benzoic acid derivatives:

| Solvent | Polarity | Boiling Point (°C) | Suitability for Benzoic Acid Derivatives |

| Water | High | 100 | Good for more polar derivatives; solubility often low in cold water and high in hot water. |

| Ethanol | Medium | 78 | Often a good choice, can be mixed with water to fine-tune solubility. |

| Methanol | Medium | 65 | Similar to ethanol, good for many derivatives. |

| Ethyl Acetate | Low-Medium | 77 | Can be effective for less polar derivatives. |

| Hexane | Low | 69 | Generally used as an anti-solvent with a more polar solvent. |

Chromatographic Techniques:

For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, chromatographic methods are employed.

Column Chromatography: Silica gel column chromatography can be used to purify the final product. A solvent system of appropriate polarity is chosen to allow for the separation of the desired compound from impurities. The selection of the eluent is typically guided by thin-layer chromatography (TLC) analysis. For related compounds, mixtures of petroleum ether and ethyl acetate have been used. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis of purity and for preparative purification. A reverse-phase C18 column is commonly used for the separation of benzoic acid derivatives. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is in its protonated form. sielc.comhelixchrom.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve better separation of multiple components.

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Dimethylamino Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives through reactions such as esterification, amidation, and conversion to acid halides and anhydrides.

Esterification Reactions and Ester Derivatives

Esterification of 4-Chloro-3-(dimethylamino)benzoic acid can be achieved through several established methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable route. Alternatively, milder conditions can be employed, such as reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with the alcohol, often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

The resulting esters are valuable intermediates in organic synthesis. For instance, the reaction with dimethylaminoethanol (B1669961) can produce anesthetic compounds. google.com The specific conditions for these reactions, such as solvent, temperature, and reaction time, would be optimized based on the alcohol used and the desired yield.

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives This table presents generalized conditions for esterification reactions of benzoic acids, which are applicable to this compound.

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer-Speier | Alcohol, H₂SO₄ (cat.) | Reflux in excess alcohol | Alkyl 4-chloro-3-(dimethylamino)benzoate |

| Alkyl Halide | Alkyl halide, Base (e.g., K₂CO₃) | DMF, heat | Alkyl 4-chloro-3-(dimethylamino)benzoate |

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound readily undergoes amidation to form a wide range of amide derivatives. Direct condensation with a primary or secondary amine can be achieved by heating, though this often requires harsh conditions. More commonly, the carboxylic acid is first activated.

Standard peptide coupling reagents are effective for this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization, facilitate amide bond formation under mild conditions. These methods are fundamental in the synthesis of peptide analogues where this compound can be incorporated as a structural motif.

The general reaction involves the activation of the carboxyl group by the coupling reagent, followed by nucleophilic attack by the amine. The choice of solvent, typically aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and the use of a non-nucleophilic base are crucial for reaction efficiency.

Table 2: Common Coupling Reagents for Amide Bond Formation This table lists common coupling reagents applicable for the amidation of this compound.

| Coupling Reagent | Additive (optional) | Typical Solvent |

|---|---|---|

| DCC | HOBt, DMAP | DCM, DMF |

| EDC | HOBt, HOAt | DCM, DMF, Water |

| HATU | DIPEA | DMF |

Formation of Acid Halides and Anhydrides

For enhanced reactivity in acylation reactions, this compound can be converted into its corresponding acid halide, most commonly the acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 4-Chloro-3-(dimethylamino)benzoyl chloride. This acid chloride is a highly reactive intermediate, readily undergoing reactions with a variety of nucleophiles. ontosight.aiontosight.ai

The formation of 4-Chloro-3-(dimethylamino)benzoic anhydride (B1165640) can be accomplished by reacting the acid chloride with a carboxylate salt, such as sodium 4-chloro-3-(dimethylamino)benzoate. Alternatively, treatment of the carboxylic acid with a dehydrating agent like acetic anhydride can also yield the symmetric anhydride. Mixed anhydrides can be prepared by reacting the acid chloride with a different carboxylic acid in the presence of a non-nucleophilic base.

Reactions of the Aromatic Ring System

The substituents on the benzene (B151609) ring of this compound dictate its reactivity towards electrophilic and nucleophilic aromatic substitution. The interplay between the electron-donating dimethylamino group and the electron-withdrawing chloro and carboxylic acid groups determines the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Given the positions of the substituents in this compound, the directing effects are as follows:

The dimethylamino group at position 3 strongly directs incoming electrophiles to the ortho positions (2 and 4) and the para position (6). Position 4 is already substituted with a chlorine atom.

The chloro group at position 4 directs to its ortho positions (3 and 5) and para position (not available). Position 3 is already substituted.

The carboxylic acid group at position 1 directs to its meta positions (3 and 5). Position 3 is already substituted.

Considering these combined effects, the most likely positions for electrophilic attack are position 2 and position 5. The powerful activating effect of the dimethylamino group would likely dominate, making the positions ortho and para to it the most nucleophilic. Position 2 is ortho to the dimethylamino group and meta to the chloro group. Position 5 is meta to the dimethylamino group, ortho to the chloro group, and meta to the carboxylic acid. The strong activation by the dimethylamino group suggests that substitution at position 2 would be favored. However, steric hindrance from the adjacent carboxylic acid group might also play a role, potentially favoring substitution at position 5.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is activated by strong electron-withdrawing groups and contains a good leaving group. In this compound, the chlorine atom can act as a leaving group. The carboxylic acid group is electron-withdrawing, which would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. However, the dimethylamino group is strongly electron-donating, which deactivates the ring for SNAr.

The activating effect of the carboxylic acid group is likely outweighed by the deactivating effect of the dimethylamino group. Therefore, nucleophilic aromatic substitution of the chlorine atom in this compound is expected to be difficult under standard SNAr conditions. For such a reaction to proceed, it would likely require harsh conditions or the use of a strong nucleophile. It has been noted that for a similar compound, 3-amino-4-chlorobenzoic acid, nucleophilic aromatic substitution at the chlorine position can occur under mild conditions. This suggests that the electronic influence of the substituents can be complex and reaction conditions may be found to facilitate this transformation for the target molecule as well.

Modifications of the Dimethylamino Group

The dimethylamino substituent is a key functional group that offers significant opportunities for structural modification, primarily through reactions targeting the nitrogen atom's lone pair of electrons.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles such as alkyl halides. This reaction, known as N-alkylation, can lead to the formation of a quaternary ammonium (B1175870) salt. The process involves the direct formation of a new carbon-nitrogen bond.

This quaternization would introduce a permanent positive charge, significantly altering the molecule's solubility and electronic properties. The reaction is typically performed by treating the benzoic acid derivative with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, in a suitable solvent. The resulting quaternary ammonium salt would be a distinct derivative with potentially novel applications.

Table 1: Hypothetical N-Alkylation of this compound

| Reactant 1 | Alkylating Agent (Reactant 2) | Potential Product (Quaternary Ammonium Salt) |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 4-Chloro-3-(trimethylammonio)benzoate |

| This compound | Ethyl Bromide (CH₃CH₂Br) | 4-Chloro-3-(diethylmethylammonio)benzoate |

| This compound | Benzyl Bromide (C₆H₅CH₂Br) | 3-(Benzyl(dimethyl)ammonio)-4-chlorobenzoate |

This table represents theoretical reactions based on established chemical principles.

The conversion of the tertiary dimethylamino group to a secondary or primary amine is a valuable transformation for creating new synthetic intermediates. N-demethylation can be achieved through various established methods, although specific application to this compound is not widely documented.

One common strategy involves the use of α-chloroethyl chloroformate (ACE-Cl). In this two-step process, the tertiary amine reacts with ACE-Cl to form an intermediate carbamate, which is subsequently cleaved, typically via methanolysis, to yield the secondary amine (N-methylamino derivative). A second demethylation step could theoretically produce the primary amine (3-amino-4-chlorobenzoic acid). Such reactions would provide a crucial handle for further derivatization, such as N-acylation or reductive amination, to introduce a wide variety of functional groups.

Multi-Component Reactions and Scaffold Diversification

The structural features of this compound make it an excellent candidate for use in multi-component reactions (MCRs), which are powerful tools for rapidly generating molecular complexity and building libraries of diverse compounds from simple starting materials.

Multi-component reactions combine three or more reactants in a single step to form a product that incorporates portions of all starting materials. As a carboxylic acid, this compound is a suitable component for seminal MCRs like the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction (Ugi-4CR), this compound could be combined with an aldehyde, a primary amine, and an isocyanide. This reaction would proceed through the formation of an imine (from the aldehyde and amine) and its subsequent reaction with the isocyanide and the carboxylate of the benzoic acid derivative. The final product would be a complex α-acylamino carboxamide, a peptidomimetic scaffold with four points of diversity corresponding to the four starting components. This approach allows for the creation of intricate molecular architectures in a single, efficient step.

Table 2: Hypothetical Ugi-4CR Using this compound

| Carboxylic Acid | Aldehyde | Amine | Isocyanide | Resulting Scaffold |

|---|---|---|---|---|

| This compound | Formaldehyde (B43269) | Benzylamine | tert-Butyl isocyanide | α-(4-Chloro-3-(dimethylamino)benzamido)-N-tert-butyl-N-benzylglycinamide |

| This compound | Isobutyraldehyde | Aniline | Cyclohexyl isocyanide | 2-(4-Chloro-3-(dimethylamino)benzamido)-N-cyclohexyl-3-methyl-N-phenylbutanamide |

This table illustrates a potential application of the title compound in a multi-component reaction.

Combinatorial chemistry aims to synthesize large numbers of compounds in parallel, creating "libraries" for screening in drug discovery and materials science. This compound serves as a versatile scaffold for building such libraries due to its multiple, chemically distinct reaction sites.

The primary point of diversification is the carboxylic acid group, which can be converted into a wide range of esters, amides, or other derivatives by reacting it with libraries of alcohols or amines. Further diversity can be introduced by modifying the dimethylamino group, as discussed in section 3.3. For instance, demethylation to a secondary amine would allow for the introduction of a second library of substituents via acylation or alkylation. This strategy enables the systematic exploration of the chemical space around the core this compound scaffold.

Table 3: Potential Diversification Points for Combinatorial Libraries

| Diversification Point | Reaction Type | Potential Reagents (Library) | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amide Coupling | Library of primary/secondary amines | Amides (-CONR₁R₂) |

| Carboxylic Acid (-COOH) | Esterification | Library of alcohols | Esters (-COOR) |

| Dimethylamino (-N(CH₃)₂) after Demethylation to -NHCH₃ | N-Acylation | Library of acyl chlorides/anhydrides | N-acyl, N-methyl amides |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | Nitrating agents (HNO₃/H₂SO₄) | Nitro group (-NO₂) introduction |

This table outlines strategies for creating derivative libraries from the title compound.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Dimethylamino Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-3-(dimethylamino)benzoic acid, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The structure of this compound features a trisubstituted aromatic ring, a dimethylamino group, and a carboxylic acid group. This substitution pattern results in a unique set of signals in both ¹H and ¹³C NMR spectra.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

Aromatic Region: The three protons on the benzene (B151609) ring (H-2, H-5, and H-6) would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The -COOH group is electron-withdrawing, deshielding ortho and para protons. The -Cl atom is also electron-withdrawing (inductive effect) but a weak deactivator. The -N(CH₃)₂ group is strongly electron-donating, shielding ortho and para protons.

H-2, being ortho to the strongly withdrawing -COOH group, is expected to be the most downfield.

H-6 is ortho to the -Cl group and meta to the -COOH group.

H-5 is ortho to the electron-donating -N(CH₃)₂ group and meta to the -Cl group, likely appearing most upfield.

Dimethylamino Protons: The six equivalent protons of the two methyl groups would appear as a sharp singlet, typically in the range of δ 2.8-3.1 ppm.

Carboxylic Acid Proton: The acidic proton of the -COOH group would appear as a broad singlet at a significantly downfield chemical shift, often above δ 10-13 ppm, and its position can be highly dependent on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will appear between δ 110-155 ppm. The carbons directly attached to substituents (C-1, C-3, C-4) will have their shifts significantly influenced by those groups. The electron-donating -N(CH₃)₂ group will cause a notable upfield shift for the carbon it is attached to (C-3), while the carbons attached to the -COOH (C-1) and -Cl (C-4) will be shifted downfield.

Methyl Carbons: The two equivalent carbons of the dimethylamino group will produce a single signal in the upfield region of the spectrum, typically around δ 40-45 ppm.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound. Data are estimated based on substituent effects and analysis of related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 10.0 | Broad Singlet (br s) | N/A |

| Ar-H2 | 7.8 - 8.0 | Doublet (d) | ~2.0 |

| Ar-H5 | 7.2 - 7.4 | Doublet of Doublets (dd) | ~8.5, 2.0 |

| Ar-H6 | 7.5 - 7.7 | Doublet (d) | ~8.5 |

| N(CH₃)₂ | 2.9 - 3.1 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Data are estimated based on substituent effects and analysis of related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 167 - 172 |

| C1 (Ar-C-COOH) | 130 - 135 |

| C2 (Ar-CH) | 128 - 132 |

| C3 (Ar-C-N) | 148 - 152 |

| C4 (Ar-C-Cl) | 120 - 125 |

| C5 (Ar-CH) | 118 - 122 |

| C6 (Ar-CH) | 125 - 129 |

| N(CH₃)₂ | 40 - 44 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons on adjacent carbons, specifically between H-5 and H-6, confirming their ortho relationship. No other correlations would be expected in the aromatic region, confirming the substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would show cross-peaks between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the N-methyl protons and the N-methyl carbons. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary (non-protonated) carbons and assembling the molecular fragments. Key expected correlations include:

The N-methyl protons to C-3 and C-4.

H-2 to the carbonyl carbon (C=O), C-6, and C-3.

H-5 to C-1, C-3, and C-4.

H-6 to C-1, C-2, and C-4.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures mass with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. The molecular formula for this compound is C₉H₁₀ClNO₂. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with the theoretically calculated mass. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for this compound.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (³⁵Cl) | C₉H₁₀³⁵ClNO₂ | 199.0400 |

| [M]⁺ (³⁷Cl) | C₉H₁₀³⁷ClNO₂ | 201.0371 |

| [M+H]⁺ (³⁵Cl) | C₉H₁₁³⁵ClNO₂ | 200.0478 |

| [M+H]⁺ (³⁷Cl) | C₉H₁₁³⁷ClNO₂ | 202.0449 |

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, the molecular ion can undergo fragmentation to produce smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides valuable structural information. For this compound, several key fragmentation pathways can be predicted.

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da), leading to the formation of an acylium ion. This would result in a prominent peak at m/z 182 (for ³⁵Cl).

Loss of COOH or CO₂: The carboxylic acid group can be lost as a neutral COOH radical (45 Da) or via decarboxylation (loss of CO₂, 44 Da). The loss of the COOH radical from the molecular ion would yield a fragment at m/z 154.

Alpha-Cleavage of Dimethylamino Group: Cleavage of a methyl radical (•CH₃, 15 Da) from the dimethylamino group is a characteristic fragmentation for N,N-dimethylanilines. This would produce an ion at m/z 184.

Cleavage of the Benzene Ring: The stable aromatic ring can also fragment, although this is typically less favorable.

Table 4: Predicted Key Mass Fragments for this compound.

| Predicted m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Neutral Loss |

| 199 | [C₉H₁₀ClNO₂]⁺ | (Molecular Ion) |

| 184 | [M - CH₃]⁺ | •CH₃ |

| 182 | [M - OH]⁺ | •OH |

| 154 | [M - COOH]⁺ | •COOH |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present in the molecule.

Carboxylic Acid Group: This group gives rise to several distinct and strong absorptions.

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretch: A very strong and sharp absorption should appear around 1700-1680 cm⁻¹ in the IR spectrum. Its position is influenced by conjugation with the aromatic ring. This band is also typically strong in the Raman spectrum.

C-O Stretch and O-H Bend: These vibrations are coupled and give rise to bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions.

Aromatic Ring:

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretch: Ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region.

Dimethylamino Group:

C-H Stretch: Aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C-N Stretch: The C-N stretching vibration is expected in the 1360-1250 cm⁻¹ range.

C-Cl Bond: The carbon-chlorine stretching vibration is expected to produce an absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Table 5: Predicted Characteristic Vibrational Frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad | Weak |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2950 - 2850 | Medium | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |

| C-N Stretch | Aryl Amine | 1360 - 1250 | Strong | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | Medium |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Strong | Strong |

Characteristic Absorption Bands for Functional Group Identification

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid Group (-COOH):

O-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ for the carbonyl stretch of the dimerized carboxylic acid.

C-O Stretching and O-H Bending: Coupled vibrations of C-O stretching and in-plane O-H bending are expected to appear in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

Dimethylamino Group (-N(CH₃)₂):

C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen atom (C-N) is typically observed in the 1310-1360 cm⁻¹ range. The aliphatic C-N stretching from the methyl groups will also contribute to the spectra.

C-H Stretching and Bending: The symmetric and asymmetric stretching vibrations of the methyl C-H bonds are expected in the 2800-3000 cm⁻¹ region. The corresponding bending vibrations appear around 1450 cm⁻¹.

Substituted Benzene Ring:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretching: The characteristic aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 600-800 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from similar substituted benzoic acids.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch (dimer) | 2500-3300 (broad) |

| C=O Stretch (dimer) | 1680-1710 | |

| C-O Stretch / O-H Bend | 1210-1440 | |

| Dimethylamino (-N(CH₃)₂) | C-N Stretch (Aromatic-N) | 1310-1360 |

| C-H Stretch (Methyl) | 2800-3000 | |

| Substituted Benzene Ring | C-H Stretch (Aromatic) | > 3000 |

| C=C Stretch (Ring) | 1450-1600 | |

| C-Cl Stretch | 600-800 |

Conformational Analysis via Vibrational Signatures

The vibrational spectrum of a molecule is sensitive to its conformation. For this compound, the primary conformational flexibility arises from the rotation around the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid group to the aromatic ring.

The orientation of the dimethylamino group relative to the benzene ring can influence the electronic environment and, consequently, the vibrational frequencies of the aromatic C-H and C=C bonds. Similarly, the rotation of the carboxylic acid group can affect the extent of intermolecular hydrogen bonding in the solid state, leading to shifts in the O-H and C=O stretching frequencies.

While specific conformational studies on this compound are not documented, studies on related molecules like 3-(dimethylamino)benzoic anhydride (B1165640) have revealed the existence of different conformations in different polymorphic forms. researchgate.netresearchgate.net These conformational differences give rise to distinct packing arrangements in the solid state. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different conformers and to aid in the interpretation of experimental data.

X-ray Crystallography and Solid-State Characterization

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, the structures of several analogous compounds have been determined. For instance, the crystal structure of 4-(3-chloroanilino)benzoic acid reveals a twisted conformation with the molecules forming acid-acid dimers via O-H···O hydrogen bonds. nih.gov It is highly probable that this compound would also exhibit a similar dimeric arrangement in the solid state, a common structural motif for carboxylic acids.

Polymorphism and Crystallographic Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is crucial in the pharmaceutical and materials sciences.

Research on analogs of this compound has demonstrated the existence of polymorphism. For example, two new polymorphs of 4-(N,N-dimethylamino)benzoic acid have been crystallographically characterized. nih.gov Similarly, two crystal polymorphs of 3-(dimethylamino)benzoic anhydride have been identified, which differ in their molecular conformation and crystal packing. researchgate.netresearchgate.net These findings suggest that this compound may also exhibit polymorphism, with different crystalline forms potentially accessible through variations in crystallization conditions.

Co-crystal and Salt Formation Research

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. The formation of co-crystals can be used to modify the physicochemical properties of a compound.

The carboxylic acid group in this compound makes it a suitable candidate for co-crystal and salt formation with other molecules that can act as hydrogen bond donors or acceptors. Research on the binary co-crystal formed between 3,5-dinitrobenzoic acid and 4-(dimethylamino)benzoic acid has shown the formation of homomolecular acid-acid dimers held together by charge-transfer interactions. researchgate.net This indicates the potential for this compound to form co-crystals with various co-formers. The dimethylamino group, being basic, also allows for the possibility of salt formation with stronger acids.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its behavior upon excitation with light.

The photophysical properties of this compound are expected to be influenced by the presence of the electron-donating dimethylamino group and the electron-withdrawing chloro and carboxylic acid groups on the benzene ring. Studies on derivatives of 4-N,N-dimethylamino benzoic acid have shown absorption maxima in the range of 295-315 nm and fluorescence emission in the range of 330-360 nm, with the exact wavelengths being dependent on the solvent polarity. researchgate.net In polar solvents, a red-shifted fluorescence band at 460-475 nm was observed for these derivatives, which is indicative of the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net

It is anticipated that this compound would exhibit similar photophysical behavior. The presence of the chlorine atom may lead to a slight shift in the absorption and emission maxima compared to its non-chlorinated analog.

The following table summarizes the expected photophysical properties of this compound based on data for its analogs.

| Property | Expected Range | Remarks |

| Absorption Maximum (λ_abs) | 295-320 nm | Influenced by solvent polarity. |

| Fluorescence Maximum (λ_em) | 330-370 nm | Emission from the locally excited state. |

| 460-480 nm | Potential emission from a TICT state in polar solvents. | |

| Stokes Shift | Large | Indicative of a significant change in geometry upon excitation. |

UV-Visible Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectra of aminobenzoic acid derivatives are characterized by transitions involving the π-electron system of the benzene ring, which are significantly influenced by the attached functional groups. The dimethylamino group acts as a strong electron donor (auxochrome) and the carboxylic acid group as an electron acceptor (chromophore). This donor-acceptor substitution pattern leads to a significant red-shift (bathochromic shift) in the absorption bands compared to unsubstituted benzoic acid.

The introduction of a chlorine atom at the 4-position, ortho to the carboxylic acid and meta to the dimethylamino group, is expected to have a modest effect on the absorption spectrum. Halogens can exert both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). In the case of chlorine, the inductive effect typically dominates, which would lead to a slight blue-shift (hypsochromic shift) or a minimal change in the absorption maximum compared to a non-halogenated analog.

For comparison, the UV-visible absorption data for related aminobenzoic acid derivatives are presented in the table below. These compounds exhibit absorption maxima that are sensitive to solvent polarity, generally showing a red-shift in more polar solvents due to the stabilization of the more polar excited state. For instance, adducts of 4-N,N-dimethylamino benzoic acid show absorption maxima in the range of 295–315 nm. researchgate.net

| Compound | Solvent | Absorption Maximum (λmax, nm) |

|---|---|---|

| Adducts of 4-N,N-dimethylamino benzoic acid | Various Organic Solvents | 295-315 |

Fluorescence Spectroscopy: Quantum Yields and Excited State Dynamics

Substituted aminobenzoic acids are known to be fluorescent, and their emission properties are highly sensitive to their molecular structure and environment. The excited-state dynamics are often governed by the efficiency of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is transferred from the dimethylamino group to the carboxylic acid group, leading to a highly polar excited state.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is influenced by various non-radiative decay pathways. For many donor-acceptor molecules, a key non-radiative pathway involves torsional motion around the donor-acceptor axis, leading to a "twisted intramolecular charge transfer" (TICT) state, which is often non-emissive or weakly emissive.

The presence of a chlorine atom can influence the quantum yield. Halogen atoms can promote intersystem crossing (ISC) from the singlet excited state to the triplet state (the heavy-atom effect), which would quench fluorescence and decrease the quantum yield.

The fluorescence emission of these compounds is also highly solvatochromic, meaning the emission maximum shifts with solvent polarity. In polar solvents, the highly polar ICT state is stabilized, leading to a larger Stokes shift and a red-shifted emission. In some cases, dual fluorescence can be observed, with one band corresponding to a locally excited (LE) state and a second, red-shifted band corresponding to the ICT state. For example, derivatives of 4-N,N-dimethylamino benzoic acid exhibit fluorescence maxima between 330-360 nm, and in polar solvents, a red-shifted band appears at 460-475 nm. researchgate.net

| Compound | Solvent | Fluorescence Maximum (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Derivatives of 4-N,N-dimethylamino benzoic acid | Non-polar Solvents | 330-360 | Relatively weak |

| Polar Solvents | 460-475 (ICT band) |

Intramolecular Charge Transfer (ICT) Phenomena

The phenomenon of intramolecular charge transfer is a central feature of the photophysics of donor-acceptor substituted aromatic compounds like this compound. The process involves the photoinduced transfer of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating group (dimethylamino), to the lowest unoccupied molecular orbital (LUMO), which is primarily located on the electron-accepting group (carboxylic acid).

This charge transfer results in an excited state with a much larger dipole moment than the ground state. The stability and nature of this ICT state are highly dependent on the molecular geometry and the surrounding solvent.

In many aminobenzoic acid derivatives, the formation of a twisted intramolecular charge transfer (TICT) state is a key deactivation pathway. In the ground state, the molecule is largely planar to maximize π-conjugation. Upon excitation, rotation around the C-N bond between the benzene ring and the dimethylamino group can lead to a perpendicular arrangement. This twisting decouples the donor and acceptor π-systems, facilitating a more complete charge separation and forming the TICT state. The formation of TICT states can lead to a large Stokes shift and is often associated with dual fluorescence, particularly in polar solvents that stabilize the highly polar TICT state. The significant Stokes shift observed in derivatives of 4-N,N-dimethylamino benzoic acid, as high as 6,000 cm⁻¹, is indicative of the formation of a TICT state. researchgate.net

The chloro-substituent in this compound can influence the ICT process. Its electron-withdrawing inductive effect could potentially enhance the driving force for charge transfer, while its steric bulk might influence the dynamics of the twisting motion required for TICT state formation.

Computational and Theoretical Investigations of 4 Chloro 3 Dimethylamino Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is frequently employed to predict a wide range of molecular properties with high accuracy.

Geometric Optimization and Vibrational Frequency Analysis

Geometric optimization calculations are performed to find the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on its potential energy surface. For 4-Chloro-3-(dimethylamino)benzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all atoms. Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used for this purpose.

Following optimization, vibrational frequency analysis is typically conducted. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the bending of C-H bonds on the aromatic ring.

Electronic Structure Analysis (HOMO-LUMO, MEP, NBO)

The electronic properties of a molecule are key to understanding its reactivity and interactions.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of electron richness (typically red or yellow), which are susceptible to electrophilic attack, and regions of electron deficiency (typically blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and a more positive potential near the carboxylic hydrogen.

Global Chemical Reactivity Descriptors

Derived from the HOMO and LUMO energies, global chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These values are crucial for comparing the reactivity of different molecules in a series.

Molecular Docking and Ligand-Target Interactions (Mechanistic Focus)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein or enzyme. This method is fundamental in drug discovery and design.

In Silico Screening against Enzyme Active Sites

In a typical study, this compound would be virtually screened against a library of enzyme targets to identify potential biological activity. The process involves preparing the 3D structure of the ligand and the target protein (often obtained from a database like the Protein Data Bank). Docking software then systematically evaluates numerous possible conformations and orientations of the ligand within the enzyme's active site.

Prediction of Binding Modes and Interaction Energies

The output of a docking simulation provides a predicted binding mode and an estimated binding affinity or scoring function. The binding mode details the specific interactions between the ligand and the amino acid residues in the active site. These can include:

Hydrogen Bonds: For example, between the carboxylic acid group of the ligand and polar amino acids like serine or arginine.

Hydrophobic Interactions: Between the aromatic ring of the ligand and nonpolar residues like leucine or valine.

Pi-Pi Stacking: Interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine.

Halogen Bonds: Potentially involving the chlorine atom on the ligand.

The binding energy, typically given in kcal/mol, quantifies the strength of these interactions. A more negative value indicates a more stable and favorable binding interaction. These predictions are crucial for understanding the mechanism of action at a molecular level and for guiding the development of more potent enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their structural and physicochemical features. mdpi.com

Derivation of Structure-Property Relationships for Biological Effects

No specific QSAR studies detailing the structure-property relationships for biological effects of this compound or its direct derivatives were identified. Research in this area often focuses on series of related compounds to derive statistically significant models. For instance, QSAR studies have been conducted on other classes of benzoic acid derivatives, such as benzoylaminobenzoic acid derivatives, to understand how properties like hydrophobicity and molar refractivity influence their inhibitory activity against specific biological targets. nih.gov However, such analyses for this compound are not present in the reviewed literature.

Predictive Modeling for Chemical Reactivity

Predictive modeling for chemical reactivity utilizes computational methods, including quantum mechanics and machine learning, to forecast the behavior of molecules in chemical reactions. nih.gov These models are valuable for understanding reaction outcomes, stability, and potential metabolic pathways. nih.govnih.gov Despite the broad applicability of these methods, no studies applying predictive modeling specifically to determine the chemical reactivity of this compound could be located.

Thermodynamic Properties and Stability Studies

Investigations into the thermodynamic properties of a compound, such as enthalpy of formation, Gibbs free energy, and heat capacity, provide critical insights into its stability and behavior under various conditions. These properties are often determined through experimental techniques like calorimetry or computational chemistry. Similarly, thermal stability studies, for which thermogravimetric analysis is a common method, assess how a compound decomposes with increasing temperature. unibuc.ro A review of scientific databases and literature did not yield specific experimental or calculated thermodynamic data or thermal stability analyses for this compound.

Non-Linear Optical (NLO) Properties and Materials Science Relevance

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and optical switching. Organic molecules with specific structural features, such as donor-acceptor groups connected by a π-conjugated system, are often investigated for their NLO properties. While the general field of organic NLO materials is well-documented, there is no available research specifically investigating or reporting the non-linear optical properties of this compound or its potential relevance in materials science.

Applications of 4 Chloro 3 Dimethylamino Benzoic Acid As a Synthetic Intermediate and Precursor

Role in Pharmaceutical Intermediate Synthesis

The substituted aminobenzoic acid scaffold is a versatile building block in medicinal chemistry, enabling the synthesis of various therapeutic agents. Its utility spans from creating diuretics to forming the basis for complex molecules like kinase inhibitors.

Precursor for Diuretics and Related Compounds

Substituted sulfamoylbenzoic acids are fundamental to the development of diuretic drugs. These compounds are key intermediates in the synthesis of potent loop diuretics used to treat hypertension and edema.

One of the most prominent applications is in the synthesis of torsemide, a high-potency loop diuretic. The process involves intermediates like 4-chloropyridine-3-sulfonamide, which is derived from precursors sharing the chlorobenzoic acid framework. Similarly, 4-Chloro-3-sulfamoylbenzoic acid serves as a crucial starting material for diuretics like bumetanide and antihypertensives such as clopamide and indapamide. The synthesis of these drugs often involves the conversion of the benzoic acid to a more reactive acyl chloride, which can then be coupled with other molecules. Research has also explored 4-substituted 3-sulfamoylbenzoic acid hydrazides and other 4-substituted-3-amino-5-sulfamylbenzoic acid derivatives as effective diuretic agents. Another related compound, 4-chloro-5-chlorosulfonyl salicylic acid, is a known diuretic agent itself and is also used as a reagent in the synthesis of the diuretic drug xipamide.

Table 1: Diuretics Synthesized from Substituted Chlorobenzoic Acid Precursors

| Precursor/Intermediate | Resulting Diuretic/Antihypertensive | Therapeutic Use |

|---|---|---|

| 4-Chloro-3-sulfamoylbenzoic acid | Bumetanide, Clopamide, Indapamide | Diuretic, Antihypertensive |

| 4-chloropyridine-3-sulfonamide | Torsemide | Loop Diuretic |

| 4-chloro-5-chlorosulfonyl salicylic acid | Xipamide | Diuretic |

| 4-Substituted 3-sulfamoylbenzoic acid hydrazides | Various Diuretics | Diuretic |

| 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives | Various Diuretics | Diuretic |

Scaffold for Antiallergic Agents

While direct synthesis of antiallergic agents from 4-Chloro-3-(dimethylamino)benzoic acid is not prominently documented, the broader class of aminobenzoic acid derivatives is utilized in drug discovery for various conditions. The structural features—an aromatic ring, a carboxylic acid, and an amino group—provide a versatile scaffold that can be modified to interact with a wide range of biological targets, including those involved in allergic responses. The synthesis of N-aryl anthranilic acids, for instance, highlights the utility of aminobenzoic acid structures as precursors for bioactive molecules.

Building Block for Kinase Inhibitors and Other Drug Candidates

The dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making kinase inhibitors a major class of therapeutic drugs. The benzoic acid scaffold is a key component in the synthesis of many of these inhibitors.

Substituted benzoic acids serve as foundational fragments that can be elaborated through various chemical reactions, such as palladium-catalyzed cross-coupling, to build complex kinase inhibitors. For example, the divergent synthesis of derivatives of the potent kinase inhibitor BAY 61-3606 was accomplished by conjugating different ring systems with aromatic derivatives. The anilinopyrimidine chemotype, found in approximately 10% of clinically approved kinase inhibitors, shares structural similarities with aminobenzoic acid derivatives, showcasing the importance of this type of scaffold in inhibitor design. The development of selective inhibitors for kinases like Gck (germinal center kinase) often involves the synthesis of derivatives from core structures that can be traced back to substituted aromatic acids.

Utility in Agrochemical and Industrial Chemical Development

Chlorobenzoic acids and their derivatives are important intermediates in the agrochemical and industrial chemical sectors. p-Chlorobenzoic acid is a known intermediate for the bactericide dimethomorph and the insecticide flumethrin. These compounds are also used as preservatives in adhesives and paints due to their ability to inhibit the growth of fungi, yeasts, and some bacteria. The versatility of the chlorobenzoic acid structure allows it to serve as a precursor for a variety of dyes and other organic chemicals.

Development of Functional Materials and Polymers

The rigid structure and functional groups of chlorobenzoic acid derivatives make them excellent candidates for the construction of functional materials, including polymers and supramolecular assemblies.

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on noncovalent interactions to build large, well-ordered structures from smaller molecular components. Carboxylic acids, like chlorobenzoic acid derivatives, are particularly effective in forming predictable hydrogen-bonding patterns, often creating stable dimeric structures.

Studies on 3-chlorobenzoic acid and 4-chlorobenzoic acid have shown their ability to form cocrystals and molecular salts with other organic molecules, such as amino-chloropyridines. The interplay of hydrogen bonding (O-H···N, N-H···O) and the position of the chloro-substituent on the phenyl ring dictate the final supramolecular architecture. Crystallographic analysis of N-aryl anthranilic acid derivatives, synthesized from chlorobenzoic acids, reveals the formation of distinct supramolecular architectures, including trans-anti- and trans-syn-dimeric structures stabilized by hydrogen bonds. These well-defined assemblies are crucial for designing functional materials with specific optical or electronic properties.

Components in Optoelectronic and Sensing Devices

A comprehensive review of scientific literature and patent databases did not yield specific examples or detailed research findings on the direct application of this compound as a component in the manufacturing of optoelectronic and sensing devices. While derivatives of aromatic carboxylic acids are broadly utilized in these fields, information pinpointing the use of this particular compound remains elusive.

Synthesis of Dyes, Pigments, and Specialty Chemicals

Similarly, a thorough search of established chemical synthesis literature and industrial application databases did not reveal specific instances of this compound being used as a key intermediate or precursor in the synthesis of commercial dyes, pigments, or other specialty chemicals. The structural motifs present in the molecule, such as the substituted benzene (B151609) ring, suggest potential for such applications, but concrete examples and detailed research findings are not currently available in the public domain.

Exploration of Biological Activities and Mechanistic Insights of 4 Chloro 3 Dimethylamino Benzoic Acid and Its Analogs in Vitro and Mechanistic Focus

Enzyme Inhibition and Modulation Studies

The structural motifs of a chloro-substituted aromatic ring and a dimethylamino group, present in 4-Chloro-3-(dimethylamino)benzoic acid, are found in various compounds that have been investigated for their enzyme inhibitory activities.

In Vitro Assays for Specific Enzyme Targets

Analogs of this compound have demonstrated inhibitory effects against a range of enzymes in in vitro assays.

Urease Inhibition: A study on halo-substituted mixed ester/amide-based analogs, which share the chloro-substituted benzoic acid moiety, revealed potent inhibitory activity against jack bean urease. One of the most active compounds, featuring a 2-chloro-substituted phenyl ring, exhibited a remarkable IC50 value of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 472.1 ± 135.1 nM) globalsciencebooks.info. Similarly, other studies have shown that p-chloro benzoic acid acts as a competitive inhibitor of jack bean urease nih.gov. This suggests that the chloro-benzoic acid scaffold is a key pharmacophore for urease inhibition.

Serine Protease Inhibition: Substituted aromatic compounds, including those with chloro-substitutions, have been identified as inhibitors of serine proteases. For instance, 4-chloroisocoumarins have been shown to inhibit the serine protease High-temperature requirement A (HtrA) of Chlamydia trachomatis. Analogs with amino and dimethylamino substitutions at the C-7 position were effective in inhibiting chlamydial growth, indicating that small, polar, electron-donating groups can enhance activity mdpi.com. Other research has identified substituted benzoxazinones and quinazolines as competitive inhibitors of human leukocyte elastase, cathepsin G, and bovine chymotrypsin (B1334515) A, with potencies in the nanomolar to micromolar range nih.gov.

Tyrosinase Inhibition: Analogs such as 4-chlorocinnamic acid have been reported to have inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis nih.gov.

Other Enzymes: Esters of 4-chlorocinnamic acid have been suggested as potential inhibitors of the fungal enzyme 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis nih.govpsu.edu.

The following table summarizes the in vitro enzyme inhibitory activities of selected analogs.

| Compound Class | Enzyme Target | Key Findings |

| Halo-substituted ester/amide analogs | Jack Bean Urease | A 2-chloro-substituted analog showed an IC50 of 1.6 ± 0.2 nM, demonstrating potent inhibition globalsciencebooks.info. |

| p-Chloro benzoic acid | Jack Bean Urease | Acts as a competitive inhibitor nih.gov. |

| 4-Chloroisocoumarins | Chlamydial HtrA (Serine Protease) | Amino and dimethylamino substituted analogs effectively inhibited chlamydial growth mdpi.com. |

| 4-Chlorocinnamic acid | Tyrosinase | Exhibits inhibitory effects nih.gov. |

| 4-Chlorocinnamic acid esters | Fungal 14α-demethylase | Suggested as potential inhibitors based on molecular docking studies nih.govpsu.edu. |

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

Understanding the mechanism by which these analogs inhibit enzymes is crucial for rational drug design.

Urease Inhibition Mechanism: Kinetic studies using Lineweaver-Burk plots have indicated that halo-substituted ester/amide-based urease inhibitors can act as mixed-type inhibitors globalsciencebooks.info. In contrast, simpler analogs like p-chloro benzoic acid have been shown to exhibit competitive inhibition, suggesting they compete with the substrate (urea) for the enzyme's active site nih.gov. Molecular docking studies have further elucidated these interactions, showing that compounds with a 2-chloro-substituted phenyl ring can achieve favorable binding energies within the urease active site globalsciencebooks.info. The inhibition mechanism often involves the interaction of the inhibitor with the nickel ions in the urease active site researchgate.net.

Serine Protease Inhibition Mechanism: 4-Chloroisocoumarins are reported to be covalent inhibitors of serine proteases mdpi.com. The mechanism involves the nucleophilic attack by the active site serine residue on the carbonyl group of the isocoumarin, leading to the formation of a stable acyl-enzyme intermediate. This effectively inactivates the enzyme. Molecular docking studies can help visualize how these inhibitors fit into the active site and interact with key residues nih.gov.

14α-demethylase Inhibition Mechanism: For 4-chlorocinnamic acid esters, molecular docking studies suggest a good affinity towards the active site of 14α-demethylase, which is consistent with their potential role as inhibitors of this enzyme nih.govpsu.edu.

The following table provides a summary of the mechanistic insights for analog-enzyme interactions.

| Compound Class | Enzyme Target | Mechanism of Inhibition | Supporting Evidence |

| Halo-substituted ester/amide analogs | Jack Bean Urease | Mixed-type inhibition | Lineweaver-Burk plots and molecular docking (Binding energies of -7.8 to -7.9 Kcal/mol) globalsciencebooks.info |

| p-Chloro benzoic acid | Jack Bean Urease | Competitive inhibition | Kinetic studies nih.gov |

| 4-Chloroisocoumarins | Serine Proteases | Covalent inhibition | Biochemical assays mdpi.com |

| 4-Chlorocinnamic acid esters | Fungal 14α-demethylase | Active site binding | Molecular docking studies nih.govpsu.edu |

Cell-Based Assays for Molecular Pathway Modulation (In Vitro)

The effects of analogs of this compound have been investigated in various cell-based assays, revealing their potential to modulate cellular signaling pathways and exhibit antimicrobial and antifungal activities.

Effects on Cellular Signaling Pathways

While direct studies on this compound are lacking, analogs of its structural components have been shown to modulate key cellular signaling pathways.

NF-κB Signaling Pathway: Natural compounds with structural similarities to the subject compound, such as curcumin (B1669340) and its analogs, are known to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of inflammation and cell survival. Inhibition can occur at various levels, including the suppression of IKK activation, prevention of IκBα phosphorylation and degradation, and blocking the nuclear translocation of the p65 subunit nih.govpsu.edu. Some curcumin analogs have been shown to selectively inhibit NF-κB-dependent gene expression nih.gov. Given that chronic inflammation is linked to various diseases, modulation of the NF-κB pathway is a significant area of research.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Natural products are known to target and modulate the MAPK pathway in cancer cells. For instance, certain polyisoprenylated cysteinyl amide inhibitors have been shown to stimulate the phosphorylation of MEK1/2, ERK1/2, and p90RSK, suggesting that their anticancer effects may be mediated through the RAS-MAPK signaling axis nih.gov.

The potential for this compound to modulate these pathways would depend on its ability to interact with specific kinases or other proteins within these cascades. The chloro and dimethylamino substituents would play a significant role in determining such interactions.

Evaluation of Antimicrobial and Antifungal Activity in Culture

A number of analogs of this compound have demonstrated significant antimicrobial and antifungal properties in vitro.

Antibacterial Activity: Esters of 4-chlorocinnamic acid have shown activity against Staphylococcus aureus nih.govpsu.edu. The antibacterial activity of benzoic acid derivatives is often influenced by the type and position of substituents on the benzene (B151609) ring, which can affect the molecule's ability to penetrate the bacterial cell membrane and disrupt cellular processes. Salicylanilide benzoates, which are structurally related, have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the sub-micromolar range.

Antifungal Activity: A variety of benzoic acid derivatives have been investigated for their antifungal properties. Esters of 4-chlorocinnamic acid were found to be active against several Candida species, including C. albicans, C. glabrata, and C. krusei nih.govpsu.edu. The most potent of these, perillyl 4-chlorocinnamate, exhibited a MIC of 0.024 μmol/mL nih.govpsu.edu. Chalcones derived from 4-(N,N-dimethylamino)benzaldehyde have also been synthesized and evaluated for their antifungal activity, with some derivatives showing efficacy against fungal species like Microsporum gypseum. The proposed mechanism for some of these compounds involves the inhibition of key fungal enzymes like 14α-demethylase nih.govpsu.edu.

The following table summarizes the antimicrobial and antifungal activities of selected analogs.

| Compound/Analog Class | Target Organism(s) | Activity/Key Findings |

| 4-Chlorocinnamic acid esters | Staphylococcus aureus, Candida spp. | Active against S. aureus and several Candida species. Perillyl 4-chlorocinnamate had a MIC of 0.024 μmol/mL against Candida nih.govpsu.edu. |

| Salicylanilide benzoates | Gram-positive bacteria (including MRSA) | MICs ≥0.98 μmol/L. |

| Chalcones from 4-(N,N-dimethylamino)benzaldehyde | Microsporum gypseum | Showed antifungal activity, in some cases superior to ketoconazole. |

| Benzoic acid derivatives | Various fungi | Antifungal activity is structure-dependent, with some derivatives showing improved activity against pathogenic fungi. |

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

The general principles of SAR suggest that alterations to the key functional groups of this compound—the carboxylic acid, the dimethylamino group, and the chloro substituent—would likely have a significant impact on its physicochemical properties and, consequently, its biological activity.

For instance, modifications to the dimethylamino group could influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds. Replacing the methyl groups with larger alkyl groups could introduce steric hindrance, potentially affecting its interaction with biological targets. Conversely, conversion to a primary or secondary amine could alter its hydrogen bonding capacity and polarity.

Finally, derivatization of the carboxylic acid group , for example, through esterification or amidation, would significantly change the compound's acidity and polarity, which are often crucial for target binding and cellular uptake.

While these represent fundamental medicinal chemistry strategies for establishing SAR, the absence of published research with specific biological data for analogs of this compound means that any discussion of its SAR remains speculative. The following table outlines hypothetical modifications that would be essential for a systematic SAR study, though it must be emphasized that the corresponding biological activity data is not currently available in the reviewed literature.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Modification Site | R Group / Modification | Expected Physicochemical Change |